Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Core structure: A bicyclic pyrazolo[3,4-b]pyridine system, which is a fused heterocycle combining pyrazole and pyridine rings.
- Substituents: 3- and 6-positions: Dicyclopropyl groups, introducing steric bulk and conformational rigidity.
- Molecular formula: C19H27N4O3 (calculated).
- Molecular weight: ~359 g/mol (estimated).
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-1-[2-oxo-2-(propan-2-ylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-10(2)20-15(24)9-23-18-16(17(22-23)12-6-7-12)13(19(25)26-3)8-14(21-18)11-4-5-11/h8,10-12H,4-7,9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZYFTYFUOEGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C2=C(C(=CC(=N2)C3CC3)C(=O)OC)C(=N1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the introduction of cyclopropyl groups can be achieved through reactions with cyclopropyl halides in the presence of a base. The subsequent steps involve the formation of the pyrazolo[3,4-b]pyridine core and the esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The most structurally analogous compound identified is methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1011397-48-0), which shares the pyrazolo[3,4-b]pyridine core and dicyclopropyl groups but differs at the 1-position substituent . Key differences are summarized below:
| Property | Target Compound | Fluorophenyl Analog |
|---|---|---|
| 1-position substituent | 2-(isopropylamino)-2-oxoethyl (amide-functionalized alkyl chain) | 4-fluorophenyl (aryl group with fluorine substitution) |
| Molecular formula | C19H27N4O3 | C20H18FN3O2 |
| Molecular weight | ~359 g/mol | 351.4 g/mol |
| Key functional groups | Amide, ester, cyclopropane | Aromatic fluorine, ester, cyclopropane |
Functional Group Implications
- The isopropyl moiety adds moderate lipophilicity. Fluorine’s electron-withdrawing nature may also influence electronic properties and metabolic stability .
Cyclopropyl groups : Both compounds feature dicyclopropyl substitutions at positions 3 and 6, which likely reduce ring flexibility and improve metabolic resistance by shielding reactive sites.
Methyl carboxylate : Shared at position 4, this group contributes to polarity and may serve as a prodrug moiety for carboxylic acid activation in vivo.
Hypothetical Property Comparisons
| Property | Target Compound | Fluorophenyl Analog |
|---|---|---|
| logP (estimated) | ~2.5 (moderate polarity due to amide) | ~3.8 (higher lipophilicity from aryl group) |
| Aqueous solubility | Likely higher (amide enhances polarity) | Likely lower (aryl group reduces solubility) |
| Metabolic stability | Amide may resist oxidation; moderate stability | Fluorine enhances stability; higher stability |
Biological Activity
Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.
- Molecular Formula: C18H22N4O3
- Molecular Weight: 342.40 g/mol
- CAS Number: 1018052-23-7
The structural complexity of this compound arises from the presence of a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can act as inhibitors of various protein kinases. The biological activity of this compound has been evaluated in relation to its ability to inhibit specific kinases that are implicated in diseases such as cancer and neurodegenerative disorders.
Inhibition Studies
Inhibition studies have shown that derivatives of pyrazolo[3,4-b]pyridines can effectively inhibit key kinases:
| Compound | Target Kinase | IC50 (μM) |
|---|---|---|
| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine | DYRK1A | 11 |
| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine | CDK5 | 0.41 |
| 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine | GSK-3 | 1.5 |
These findings suggest that methyl 3,6-dicyclopropyl derivative may possess similar inhibitory properties against these kinases, providing a basis for further exploration in drug development.
Alzheimer's Disease
A study highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in treating Alzheimer's disease by targeting DYRK1A and GSK-3β pathways. The inhibition of these kinases is crucial for mitigating tau phosphorylation and amyloid-beta accumulation in neuronal cells .
Cancer Therapeutics
Another area of research has focused on the application of pyrazolo[3,4-b]pyridines in oncology. The ability of these compounds to inhibit CDK5 has been linked to reduced proliferation in various cancer cell lines. For example, a derivative similar to methyl 3,6-dicyclopropyl showed promising results in inhibiting tumor growth in preclinical models .
Pharmacological Profile
The pharmacological profile of this compound suggests a multi-targeted approach:
- Neuroprotective Effects: Potential protective effects against neurodegeneration.
- Anticancer Activity: Inhibition of cell cycle progression and induction of apoptosis in cancer cells.
Q & A
Basic: What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, including cyclocondensation of substituted hydrazines with β-keto esters, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. A critical step is the introduction of the isopropylamino-2-oxoethyl group via nucleophilic substitution or coupling reactions. Optimization may include:
- Solvent selection : Ethanol or acetic acid improves cyclization efficiency .
- Catalysts : Copper salts (e.g., CuI) or iodine enhance reaction rates and yields .
- Temperature control : Maintaining 80–100°C during cyclization minimizes side products .
Patent methodologies (e.g., EP 4 374 877 A2) suggest analogous steps for related pyridazine derivatives, which can be adapted for this compound .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : Confirms substituent placement (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- X-ray crystallography : Resolves bond angles and spatial arrangement of the bicyclic system, critical for SAR analysis .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported reaction yields or biological activity data?
Discrepancies often arise from variations in synthetic protocols or assay conditions. To address this:
- Reproduce conditions : Standardize solvents, catalysts, and temperature across labs .
- Control assays : Use reference compounds (e.g., kinase inhibitors from ) to calibrate biological activity tests .
- Statistical analysis : Apply ANOVA to compare yield data from multiple trials, identifying outliers due to impurities or degradation .
Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing biological activity?
SAR studies focus on modifying substituents to enhance target affinity and selectivity. Key strategies include:
-
Substituent variation :
Substituent Position Modification Example Observed Effect C3/C6 cyclopropyl Replacement with methyl Reduced kinase inhibition N1 side chain Isopropyl vs. ethyl Improved solubility and binding -
Bioisosteric replacement : Fluorophenyl groups () enhance metabolic stability compared to methoxy analogs .
-
Molecular docking : Predict interactions with kinase ATP-binding pockets using software like AutoDock .
Basic: What safety protocols are critical during handling and storage?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Storage : Seal in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
- First aid : Immediate rinsing with water for eye/skin exposure, followed by medical consultation .
Advanced: How can crystallization challenges be addressed to obtain high-quality single crystals for X-ray studies?
- Solvent screening : Test polar aprotic solvents (e.g., DMSO) or mixed systems (ethanol/water) .
- Slow evaporation : Maintain controlled humidity and temperature (20–25°C) to prevent amorphous precipitation .
- Seeding : Introduce microcrystals from analogous pyrazolo[3,4-b]pyridines to induce nucleation .
Advanced: What mechanistic insights explain the compound’s pharmacokinetic limitations, and how can they be mitigated?
- Low oral bioavailability : Likely due to poor solubility (logP >3) and esterase-mediated hydrolysis .
- Mitigation strategies :
- Prodrug design : Replace methyl ester with tert-butyl to delay hydrolysis .
- Nanoparticle formulation : Encapsulate in PLGA to enhance solubility and prolong half-life .
Basic: How can researchers validate target engagement in cellular assays?
- Competitive binding assays : Use fluorescent probes (e.g., ATP-competitive kinase tracers) to quantify displacement .
- Western blotting : Measure downstream phosphorylation of kinases (e.g., ERK or Akt) post-treatment .
- CRISPR knockouts : Confirm activity loss in target-deficient cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
